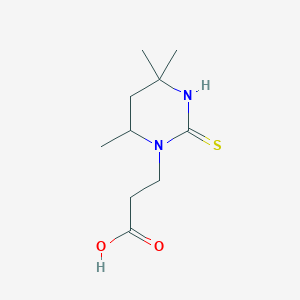

3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid

Description

Properties

IUPAC Name |

3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S/c1-7-6-10(2,3)11-9(15)12(7)5-4-8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDYBETUOMEEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC(=S)N1CCC(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thioxotetrahydropyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of trimethyl groups: Alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

Attachment of the propanoic acid side chain: This can be done through a nucleophilic substitution reaction where a suitable leaving group is replaced by a propanoic acid moiety.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioxotetrahydropyrimidine ring.

Reduction: Reduction reactions could target the carbonyl groups or the sulfur atom.

Substitution: Various substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.

Scientific Research Applications

Basic Information

- Molecular Formula : C10H18N2O2S

- Molecular Weight : 230.33 g/mol

- CAS Number : 1017791-45-5

- MDL Number : MFCD09972069

Structural Features

The compound features a thioxotetrahydropyrimidine moiety, which contributes to its unique reactivity and biological activity. The presence of the propanoic acid functional group enhances its solubility and potential for interaction with biological systems.

Synthetic Pathways

The synthesis of 3-(4,4,6-trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)propanoic acid can be achieved through several methods:

- Condensation Reactions : Utilizing appropriate aldehydes and amines to form the pyrimidine ring.

- Thioamide Formation : Introducing sulfur into the reaction to create the thioxo group.

- Carboxylic Acid Derivation : Modifying existing compounds to include the propanoic acid chain.

Yield and Purity

Typical yields for synthesized compounds vary based on the method used, with high-performance liquid chromatography (HPLC) often employed to ascertain purity levels exceeding 95%.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thioxotetrahydropyrimidines exhibit significant antimicrobial properties. A study demonstrated that modifications to the 3-position can enhance activity against various bacterial strains, suggesting potential as a new class of antibiotics .

Anti-inflammatory Properties

Compounds similar to 3-(4,4,6-trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)propanoic acid have shown promise in reducing inflammation in animal models. This makes them candidates for developing treatments for inflammatory diseases .

Case Studies

Agricultural Chemistry

Recent studies have explored the use of this compound as a plant growth regulator. It has been shown to promote root development and enhance stress resistance in crops .

Mechanism of Action

The mechanism by which 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of three related compounds:

Notes:

- Substituent Effects: The presence of thioxo (C=S) in the target compound vs. dioxo (C=O) in the dihydropyrimidinone derivative () significantly impacts electronic properties. Thioxo groups enhance nucleophilicity and metal-binding capacity, whereas dioxo groups favor hydrogen bonding and metabolic stability .

- Methyl Substitutions: The 4,4,6-trimethyl groups in the target compound likely improve steric shielding and lipophilicity, which may influence membrane permeability compared to the unsubstituted dihydropyrimidinone analogue .

Solubility and Stability

- Target Compound : Predicted low aqueous solubility due to methyl substitutions and thioxo group; stability may be compromised under oxidative conditions (C=S → C=O conversion) .

- Dioxo Analogue : Higher solubility in polar solvents (e.g., water, DMSO) due to the absence of methyl groups and presence of polar dioxo groups .

Biological Activity

3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)propanoic acid is a compound with potential biological activity that has attracted attention in various fields of research, particularly in pharmacology and medicinal chemistry. Its unique structural features suggest various mechanisms of action that can be explored for therapeutic applications.

- Molecular Formula : C10H18N2O2S

- Molecular Weight : 230.33 g/mol

- CAS Number : [Insert CAS Number Here]

These properties indicate that the compound contains a thioxotetrahydropyrimidine moiety, which is known for its potential biological activities.

Biological Activity Overview

The biological activity of 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)propanoic acid has been evaluated through various studies focusing on its anti-inflammatory, antimicrobial, and antiproliferative effects.

Anti-inflammatory Activity

Recent studies have shown that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing propanoic acid moieties have been tested for their effects on cytokine release in peripheral blood mononuclear cells (PBMCs).

| Compound | Cytokine Inhibition (%) | Viability (%) |

|---|---|---|

| Compound A | 44-79 (IFN-γ) | 94.71-96.72 |

| Compound B | 25 (TNF-α) | 94.19 |

| Compound C | 68 (IL-10) | 96.01 |

These results indicate that the compound may modulate inflammatory responses effectively without significant cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of related compounds has been investigated against various bacterial strains. The presence of the thioxotetrahydropyrimidine structure is believed to enhance the interaction with microbial targets.

| Bacterial Strain | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate |

| Gram-negative bacteria | Low |

The data suggest that while the compound exhibits some antimicrobial properties, its effectiveness may vary significantly depending on the specific bacterial strain and concentration used .

Antiproliferative Effects

The antiproliferative activity of this compound has been explored in cancer cell lines. Studies indicate that it can inhibit cell proliferation effectively at certain concentrations.

| Cell Line | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Cancer Cell Line A | 25% | 100 |

| Cancer Cell Line B | 9% | 100 |

These findings suggest potential applications in cancer therapy, where modulation of cell growth is critical .

The mechanisms underlying the biological activities of 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)propanoic acid may involve:

- Cytokine Modulation : The compound appears to reduce the release of pro-inflammatory cytokines like TNF-α and IFN-γ.

- Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Antimicrobial Mechanism : The thioxo group may interact with microbial membranes or enzymes essential for bacterial survival.

Case Studies

Several case studies have reported on the biological effects of similar compounds:

-

Case Study on Anti-inflammatory Effects :

- A study demonstrated that a derivative of a thioxotetrahydropyrimidine significantly decreased TNF-α levels in stimulated PBMC cultures by up to 70%, indicating strong anti-inflammatory potential.

-

Case Study on Antimicrobial Effects :

- In vitro tests showed that a related compound exhibited moderate activity against Staphylococcus aureus but was less effective against E. coli.

-

Case Study on Antiproliferative Effects :

- Research indicated that treatment with a similar compound resulted in a 30% reduction in viability of breast cancer cells after 48 hours of exposure.

Q & A

Q. What are the established synthetic routes for 3-(4,4,6-trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Michael addition reactions. For example, Michael addition of activated olefins (e.g., acrylates) to thioxotetrahydropyrimidinone derivatives under basic conditions (e.g., K₂CO₃) at 100°C for 10 hours yields propanoic acid derivatives (81–88% yields) . Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst use : Coupling agents like EDC·HCl/HOBt improve amide bond formation in related tetrahydropyrimidine derivatives .

- Temperature control : Gradual heating (60–100°C) minimizes side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Key signals include triplet δ 2.67 ppm (CH₂CO) and singlet δ 3.61 ppm (OCH₃) for ester derivatives, with N-substitution confirmed by δ 38.2 ppm in 13C NMR .

- Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., [M+1]+) aligned with calculated values .

- HPLC : Purity assessment using C18 columns with TFA/ACN mobile phases .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Test in buffers (pH 3–9) at 25°C. Monitor degradation via UV-Vis or LC-MS. Thioxo groups may hydrolyze under strongly acidic/basic conditions .

- Thermal stability : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Degradation products (e.g., free thiols) are identified using TLC or HPLC .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Address discrepancies through:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

- Isotopic labeling : Introduce deuterated analogs to confirm exchangeable protons (e.g., NH in tetrahydropyrimidinone) .

- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) .

Q. What mechanistic insights explain the regioselectivity of N- vs. O-alkylation in derivatives of this compound?

- Methodological Answer : Regioselectivity is governed by:

- Hard/Soft Acid-Base (HSAB) theory : Soft electrophiles (e.g., alkyl halides) favor N-alkylation, while hard electrophiles (e.g., carbonyls) target oxygen .

- Solvent effects : Polar solvents stabilize transition states for N-alkylation.

- Base choice : K₂CO₃ promotes N-substitution by deprotonating the nucleophilic site .

- Kinetic vs. thermodynamic control : Monitor reaction times; shorter durations favor kinetic N-products .

Q. How can in silico models predict the metabolic fate of this compound in biological systems?

- Methodological Answer : Use computational tools to:

- Identify metabolic hotspots : CYP450-mediated oxidation sites (e.g., thioxo or methyl groups) via docking simulations (AutoDock Vina) .

- Predict metabolites : Software like MetaSite simulates phase I/II transformations (e.g., hydroxylation, glucuronidation) .

- Validate with in vitro assays : Incubate with liver microsomes and compare metabolites with LC-MS/MS data .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Investigate discrepancies via:

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution .

- Metabolite interference : Test purified metabolites for off-target effects .

- Dose-response alignment : Ensure in vivo doses match effective in vitro concentrations (e.g., µM to mg/kg conversions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.